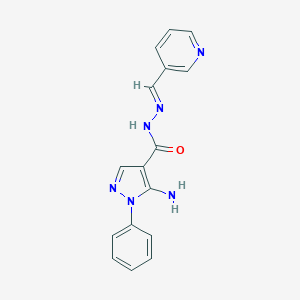
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide, also known as APHC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. APHC belongs to the class of pyrazole derivatives, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In
作用机制
The mechanism of action of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. One of the key targets of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. By inhibiting COX-2, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide reduces the inflammatory response in the body.
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been found to inhibit the activity of various kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide can disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has been found to have antioxidant activity, which can protect cells from oxidative damage. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been shown to have anti-microbial activity, which could make it useful in the treatment of bacterial and fungal infections.
实验室实验的优点和局限性
One of the advantages of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is its relatively simple synthesis method, which makes it easy to produce in large quantities. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is also stable under a wide range of conditions, which makes it easy to store and transport.
One of the limitations of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is its low solubility in water, which can make it difficult to work with in certain experiments. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide also has relatively low bioavailability, which means that it may not be effective when administered orally.
未来方向
There are several potential future directions for research on 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide. One area of interest is the development of more effective formulations of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide that can improve its bioavailability and solubility. Another area of research is the identification of new targets for 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide, which could expand its potential applications in the treatment of various diseases.
Conclusion
In conclusion, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is a promising compound with a range of potential applications in the field of medicine. Its anti-cancer and anti-inflammatory properties make it a particularly attractive target for research. While there are still many questions to be answered about its mechanism of action and potential applications, the future looks bright for 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide and its derivatives.
合成方法
The synthesis of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide involves the reaction of 3-pyridinecarboxaldehyde, hydrazine hydrate, and 1-phenyl-1H-pyrazol-5-amine in the presence of acetic acid and ethanol. The reaction mixture is refluxed for several hours, and the resulting product is purified through recrystallization. The yield of 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide is typically around 70-80%, and the purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has been extensively studied for its potential applications in the field of medicine. One of the most promising areas of research is its anti-cancer activity. Studies have shown that 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for preventing the spread of cancer.
In addition to its anti-cancer activity, 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has also been shown to have anti-inflammatory properties. Inflammation is a key factor in many diseases, including arthritis, asthma, and cardiovascular disease. 5-amino-1-phenyl-N'-(3-pyridinylmethylene)-1H-pyrazole-4-carbohydrazide has been found to inhibit the production of inflammatory cytokines, which are proteins that play a crucial role in the inflammatory response.
属性
分子式 |
C16H14N6O |
|---|---|
分子量 |
306.32 g/mol |
IUPAC 名称 |
5-amino-1-phenyl-N-[(E)-pyridin-3-ylmethylideneamino]pyrazole-4-carboxamide |
InChI |
InChI=1S/C16H14N6O/c17-15-14(11-20-22(15)13-6-2-1-3-7-13)16(23)21-19-10-12-5-4-8-18-9-12/h1-11H,17H2,(H,21,23)/b19-10+ |
InChI 键 |
QHEYAQWZBQAQFY-VXLYETTFSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)N/N=C/C3=CN=CC=C3)N |
SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN=CC3=CN=CC=C3)N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN=CC3=CN=CC=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-formyl-1-oxo-3-phenyl-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B293105.png)
![1-({4-allyl-5-[3-amino-6-(4-chlorophenyl)-4-phenylfuro[2,3-b]pyridin-2-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetone](/img/structure/B293106.png)
![2-{[5-(3-amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293107.png)
![(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B293108.png)
![5-[2-(5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293111.png)
![2-(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B293113.png)
![N'-[4-(benzyloxy)benzylidene]-2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetohydrazide](/img/structure/B293114.png)
![N,N-diethyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B293115.png)
![ethyl (8-oxo-3,4-diphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazin-7(8H)-yl)acetate](/img/structure/B293116.png)
![5-(5-amino-3,4-diphenylthieno[2,3-c]pyridazin-6-yl)-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293118.png)


![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![Ethyl 4-methyl-6-phenyl-3-({[3-(trifluoromethyl)anilino]carbonyl}amino)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B293127.png)